molecular formula C24H23N3O3S B2612534 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1172924-51-4

2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No. B2612534
M. Wt: 433.53
InChI Key: MEULGCMZUIZBTM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity, the products it can form, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antimicrobial Activity

2,4-Dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide and its derivatives have been synthesized and investigated for their potential antimicrobial properties. Studies reveal that these compounds exhibit varying degrees of inhibitory actions against different bacteria and fungi. This includes effectiveness against bacteria like Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa, and fungi such as Aspergillus niger and Candida albicans (Vanparia et al., 2013).

Photodynamic Therapy Applications

Certain derivatives of this compound, specifically those substituted with zinc phthalocyanine, have shown potential in photodynamic therapy (PDT) applications. These compounds exhibit properties like high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin et al., 2020).

Antitumor Activity

The antitumor activity of these compounds has also been a subject of research. Certain analogues of 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide have been synthesized and evaluated for their efficacy against various cancer cell lines. These compounds have shown remarkable broad-spectrum antitumor activity, with some being more potent than standard drugs like 5-FU (Al-Suwaidan et al., 2016).

Molecular Docking and Enzyme Inhibition Studies

These compounds have also been involved in molecular docking studies and investigations into their enzyme inhibition capabilities. For instance, studies focusing on carbonic anhydrase IX inhibitors for cancer treatment have employed derivatives of this compound (Lolak et al., 2019).

Luminescence Properties

Compounds containing 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide have been synthesized and characterized for their luminescence properties. These studies have implications for their potential applications in various fields, including material sciences (Popov et al., 2017).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound for various potential applications. These include the synthesis of new thioxoquinazolinone derivatives, exploring their anticonvulsant and antimicrobial activities (Rajasekaran et al., 2013).

Safety And Hazards

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Future Directions

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I hope this general approach can be of help to you. If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

2,4-dimethyl-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-5-9-20(10-6-15)27-18(4)25-22-11-8-19(14-21(22)24(27)28)26-31(29,30)23-12-7-16(2)13-17(23)3/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEULGCMZUIZBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

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